![molecular formula C24H28N4OS B2382691 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1215568-58-3](/img/structure/B2382691.png)
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . These derivatives have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .
Synthesis Analysis
The synthesis of these compounds involves a virtual screening workflow that led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 2,8-diazaspiro[4.5]decan-1-one core . This core structure is modified with various substituents to optimize the inhibitory activity against RIPK1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly mentioned in the available literature .Scientific Research Applications
- A recent study reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown.
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Synthesis and Characterization
Mechanism of Action
Target of Action
The primary target of this compound is the ORL-1 G-protein coupled receptor . This receptor plays a crucial role in various physiological processes and is implicated in several disorders and conditions.
Result of Action
The activation of the ORL-1 receptor by this compound leads to various molecular and cellular effects. These effects are believed to be beneficial in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-3-28-14-12-24(13-15-28)26-22(19-9-5-4-6-10-19)23(27-24)30-17-21(29)25-20-11-7-8-18(2)16-20/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTHVRGXRQUVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide |
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